ARRY-300 (MEK300)
説明
ARRY-300 (MEK300) is an investigational allosteric MEK1/2 inhibitor developed for targeting the RAS/RAF/MEK/ERK signaling pathway, a critical driver of tumorigenesis in cancers such as BRAF-mutant metastatic melanoma . It belongs to a class of small-molecule inhibitors designed to bind MEK1/2 at an allosteric site adjacent to the ATP-binding pocket, thereby preventing kinase activation and downstream signaling .
特性
分子式 |
C9H15ClN2O2 |
|---|---|
外観 |
Solid powder |
同義語 |
ARRY300; ARRY 300; ARRY-300; MEK300; MEK-300; MEK 300.; NONE |
製品の起源 |
United States |
類似化合物との比較
Structural and Mechanistic Similarities
ARRY-300 shares commonalities with other allosteric MEK inhibitors, such as:
- Selumetinib (AZD6244/ARRY-142886) : Binds MEK1/2 via interactions with Lys97, Ser212, and Val127 residues, with an IC50 of ~14 nM .
- Cobimetinib (XL518/GDC-0973) : Exhibits a similar binding mode and IC50 of 4.2 nM .
- Trametinib (GSK1120212) : A highly potent inhibitor (IC50 = 0.92–3.4 nM) with structural motifs enabling prolonged target engagement .
Despite these similarities, ARRY-300’s undisclosed structure limits direct structural comparisons.
Pharmacological and Clinical Profiles
The table below summarizes key differences in preclinical and clinical data among MEK inhibitors:
Clinical Development Challenges
- This contrasts with inhibitors like Trametinib and Cobimetinib, which progressed to phase III trials and approval based on robust efficacy .
- GDC-0623 (G868) and WX-554 : Like ARRY-300, these compounds lack detailed clinical data, highlighting the attrition rate in MEK inhibitor development .
Key Research Findings and Gaps
- Toxicity Profile: MEK inhibitors often cause dermatologic and ocular toxicities. ARRY-300’s safety profile is unknown, whereas Selumetinib and Trametinib have well-characterized adverse event profiles .
Q & A
Q. What experimental protocols are recommended for assessing ARRY-300’s inhibition of MEK signaling in vitro?
To evaluate ARRY-300’s inhibitory effects, use kinase activity assays (e.g., ADP-Glo™) with recombinant MEK proteins, paired with cell-based assays in cancer lines (e.g., A375 melanoma). Include dose-response curves (1–10 μM) and validate via Western blot for phosphorylated ERK1/2. Use negative controls (vehicle-only) and positive controls (e.g., PD0325901) to confirm specificity .
Q. How should researchers design in vivo studies to evaluate ARRY-300’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
Employ xenograft models (e.g., BRAF-mutant tumors) with daily oral dosing (10–30 mg/kg). Collect plasma/tumor samples at multiple timepoints for LC-MS/MS-based PK analysis. PD endpoints include tumor volume measurements and immunohistochemistry for pERK suppression. Ensure compliance with IACUC guidelines and include control cohorts (vehicle and reference MEK inhibitors) .
Q. What statistical methods are appropriate for analyzing dose-dependent efficacy data from ARRY-300 studies?
Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For in vivo data, apply ANOVA with post-hoc tests (Tukey’s) to compare treatment groups. Report variability as SEM and include power analysis to justify sample sizes (n ≥ 6 per group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in ARRY-300’s reported efficacy across different preclinical models?
Discrepancies may arise from model-specific genetic backgrounds (e.g., BRAF vs. KRAS mutations). Perform comparative genomic profiling (RNA-seq, WES) of responder/non-responder tumors. Validate findings using isogenic cell lines or CRISPR-edited models. Cross-reference data with published MEK inhibitor resistance mechanisms (e.g., feedback PI3K activation) .
Q. What methodologies optimize ARRY-300 combination therapies to overcome adaptive resistance?
Screen synergistic partners via high-throughput combinatorial drug testing (e.g., SynergyFinder). Prioritize agents targeting parallel pathways (e.g., PI3K/mTOR inhibitors) or resistance nodes (e.g., SHP2 inhibitors). Validate in 3D co-culture models and PDX systems. Use Chou-Talalay analysis to quantify synergy (CI < 1) .
Q. How should researchers address variability in ARRY-300’s bioavailability across animal studies?
Conduct formulation optimization studies (e.g., PEGylated nanoparticles) to enhance solubility. Compare bioavailability via AUC₀–24h calculations from PK studies. Include covariates like animal diet, metabolic enzymes (CYP3A4 activity), and gut microbiota analysis in statistical models .
Q. What experimental approaches identify biomarkers predictive of ARRY-300 response?
Perform retrospective analysis of patient-derived transcriptomic datasets (e.g., TCGA) to correlate MEK/ERK pathway activity with drug sensitivity. Validate candidates using siRNA knockdown in resistant lines. Utilize machine learning (e.g., LASSO regression) to build predictive models from multi-omics data .
Methodological Guidance for Data Interpretation
Q. How can researchers distinguish on-target vs. off-target effects in ARRY-300 studies?
Use CRISPR/Cas9-mediated MEK1/2 knockout cells as negative controls. Perform kinome-wide selectivity profiling (e.g., KINOMEscan) at 1 μM ARRY-300. Cross-validate off-target hits via rescue experiments with WT vs. mutant MEK constructs .
Q. What strategies mitigate batch-to-batch variability in ARRY-300 compound preparation?
Standardize synthesis protocols (e.g., UPLC purity ≥98%) and validate via NMR/HPLC-MS. Include internal reference standards in each experiment. Document storage conditions (e.g., desiccated, −20°C) and perform stability assays (e.g., accelerated degradation studies) .
Q. How should researchers design longitudinal studies to assess ARRY-300’s chronic toxicity?
Conduct 90-day rodent studies with histopathological analysis of liver/kidney tissues. Monitor serum biomarkers (ALT, creatinine) and body weight weekly. Compare results to known MEK inhibitor toxicity profiles (e.g., hepatotoxicity of trametinib). Use NOAEL/LOAEL calculations to establish safety margins .
Tables: Key Parameters for ARRY-300 Studies
| Parameter | In Vitro Recommendations | In Vivo Recommendations |
|---|---|---|
| Dosing Range | 1–10 μM (IC₅₀ determination) | 10–30 mg/kg (oral, QD) |
| Key Assays | pERK Western blot, MTS viability | Tumor volume, IHC (pERK, Ki67) |
| Controls | PD0325901, DMSO vehicle | Vehicle, reference MEK inhibitors |
| Statistical Tests | Student’s t-test, ANOVA | Kaplan-Meier survival analysis |
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